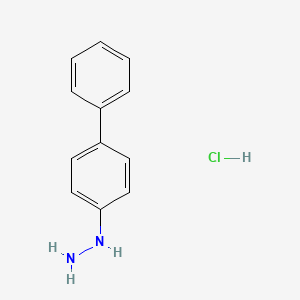

Biphenyl-4-YL-hydrazine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(4-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHDZKZQXXRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212946 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63543-02-2 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63543-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Hydrazine Derivatives in Synthetic and Medicinal Chemistry Research

Hydrazine (B178648) and its derivatives, compounds containing a nitrogen-nitrogen single bond, are fundamental reagents in the toolbox of synthetic and medicinal chemists. wikipedia.org These compounds are bifunctional, possessing two nitrogen atoms that can act as nucleophiles, making them key building blocks for constructing a wide array of heterocyclic compounds. wikipedia.org Through condensation reactions with various electrophiles, hydrazines are instrumental in forming stable ring structures like pyrazoles, pyridazines, and triazoles. wikipedia.orgwisdomlib.orgijcrt.org

The versatility of hydrazine derivatives extends significantly into medicinal chemistry. The hydrazide functional group (R-CO-NH-NH2) is considered an attractive feature for developing novel therapeutic agents, largely due to the broad spectrum of biological activities exhibited by the resulting molecules. mdpi.com Research has shown that compounds derived from hydrazines can possess antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mdpi.comiscientific.org For example, some hydrazine derivatives have been investigated for their potential as antimalarial agents, showing activity against chloroquine-resistant strains of Plasmodium falciparum. iscientific.org Their ability to serve as intermediates for a plethora of biologically active molecules underscores their importance in the ongoing search for new and more effective drugs. mdpi.comnih.gov

The Biphenyl Moiety As a Privileged Scaffold in Advanced Chemical Systems

The term "privileged structure" was introduced to describe molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally useful in drug discovery. nih.gov The biphenyl (B1667301) moiety, which consists of two connected phenyl rings, is a classic example of such a scaffold. Its structural and conformational properties, including the ability to adopt different angles (dihedral angles) between the two rings, allow it to interact effectively with the binding sites of various proteins and enzymes.

The 2-phenoxyphenyl ring system, an analogue of the biphenyl scaffold, has demonstrated a wide range of biological effects, including analgesic and anti-inflammatory activities. nih.gov The α-ketoamide moiety, another privileged motif, has been combined with various scaffolds to create compounds for a wide range of biological targets. acs.orgnih.gov The biphenyl structure itself is utilized in materials science for creating polymers and dyes and in analytical chemistry. chemimpex.com Its presence in Biphenyl-4-YL-hydrazine hydrochloride provides a rigid, aromatic core that is foundational to the synthesis of advanced chemical systems.

Historical Context of Biphenyl 4 Yl Hydrazine Hydrochloride in Organic Synthesis

Historically, aryl hydrazines like phenylhydrazine (B124118) played a crucial role in the development of analytical and structural chemistry. wikipedia.org Phenylhydrazine was famously used by Emil Fischer in the late 19th century to study the structure of carbohydrates, as its reaction with sugars led to the formation of well-defined crystalline derivatives called osazones. wikipedia.org This allowed for the identification and differentiation of various sugars. Similarly, substituted hydrazines such as 2,4-dinitrophenylhydrazine (B122626) became standard reagents for identifying aldehydes and ketones.

While specific seminal historical uses of Biphenyl-4-YL-hydrazine hydrochloride are not as prominently documented as those of simpler aryl hydrazines, its utility is a logical extension of this established chemistry. It has been identified as a useful reagent and intermediate in various chemical processes. For instance, patent literature describes its use as a fluorescent compound for derivatization in analytical detection methods and as a starting material in nucleophilic substitution reactions to create more complex molecules. googleapis.comgoogle.com Its application follows the long-standing practice of using hydrazine (B178648) derivatives to build molecular complexity.

Overview of Research Trajectories for Biphenyl 4 Yl Hydrazine Hydrochloride

Advanced Synthetic Routes for this compound

The synthesis of this compound can be approached through classical methods as well as more advanced, modern catalytic strategies. These routes begin with precursors derived from biphenyl itself.

A conventional and widely documented method for preparing aryl hydrazines involves a two-step sequence starting from the corresponding aniline (B41778) derivative. libretexts.org In this case, the precursor is 4-aminobiphenyl (B23562), which is typically prepared via the chemical reduction of 4-nitrobiphenyl. wikipedia.org The synthesis proceeds via the diazotization of 4-aminobiphenyl using sodium nitrite (B80452) in an acidic medium, followed by the reduction of the resulting diazonium salt. libretexts.org Common reducing agents for this step include stannous chloride (SnCl₂) or sodium bisulfite. libretexts.orggoogle.com

More advanced synthetic strategies focus on improving safety, efficiency, and sustainability by avoiding the use of unstable diazonium intermediates and reducing waste. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a powerful alternative. nih.govbeilstein-journals.org This approach facilitates the direct C-N bond formation between an aryl halide, such as 4-chlorobiphenyl (B17849) or 4-bromobiphenyl, and hydrazine. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes to this compound are highly dependent on the optimization of reaction parameters.

For the classical diazotization-reduction pathway, precise control of conditions is critical. The initial diazotization of 4-aminobiphenyl is typically conducted at low temperatures, generally between 0 and 10°C, to ensure the stability of the diazonium salt. google.com The subsequent reduction step is sensitive to both temperature and pH; for instance, using an ammonium (B1175870) sulfite (B76179) reducing agent, the reaction is often heated to 50-60°C to drive it to completion. google.com

In modern palladium-catalyzed syntheses, optimization focuses on the components of the catalytic system. Research has shown that high yields can be achieved with low catalyst loadings, sometimes as low as 100 ppm, which is economically favorable. nih.gov The choice of ligand is paramount for achieving high selectivity for the desired mono-arylated hydrazine product over the di-arylated byproduct. nih.govbeilstein-journals.org The use of an inexpensive base, such as a hydroxide (B78521), further enhances the practicality of this method. nih.gov

The following table summarizes key parameters for different synthetic approaches.

| Synthesis Method | Key Parameters | Typical Conditions | Result |

| Classical Diazotization/Reduction | Temperature (Diazotization) | 0-10°C | Stabilizes diazonium salt intermediate |

| Reducing Agent | SnCl₂, NaHSO₃ | Reduction of diazonium salt to hydrazine | |

| Temperature (Reduction) | 50-70°C | Drives reduction to completion | |

| Palladium-Catalyzed Cross-Coupling | Precursor | 4-Chloro- or 4-Bromobiphenyl | Aryl source for C-N coupling |

| Catalyst/Ligand System | Pd(OAc)₂/BINAP, [PdCl(C₃H₅)]₂/tBuXPhos, Pd/Josiphos | High efficiency and selectivity | |

| Base | Inexpensive hydroxide bases (e.g., KOH) | Activates hydrazine for coupling | |

| Catalyst Loading | 100 ppm - 1 mol% | Cost-effective synthesis |

Exploration of Novel Precursors and Catalytic Systems

Research into the synthesis of aryl hydrazines continues to explore new precursors and more efficient catalytic systems. While 4-aminobiphenyl remains the quintessential precursor for classical routes, the use of 4-halobiphenyls is central to modern palladium-catalyzed cross-coupling strategies. wikipedia.orgnih.gov

The development of novel catalytic systems aims to broaden the scope and improve the environmental profile of these reactions.

Palladium Catalysis: Systems like Pd(OAc)₂ combined with bulky biarylphosphine ligands (e.g., BINAP, tBuXPhos) are effective for the Buchwald-Hartwig amination with hydrazine. beilstein-journals.org

Nickel Catalysis: Photochemical methods using Ni(II)-bipyridine complexes have been developed for C-N coupling reactions between aryl chlorides and hydrazides, offering an alternative transition metal-based approach. researchgate.net

Iridium Catalysis: While not for the synthesis of the hydrazine itself, iridium complexes such as [Cp*IrCl₂]₂ have been employed in the subsequent synthesis of hydrazones via an acceptorless dehydrogenative coupling of arylhydrazines with alcohols. organic-chemistry.orgresearchgate.net This reaction proceeds by first oxidizing the alcohol to an aldehyde in situ. organic-chemistry.org

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is dominated by the nucleophilicity of the hydrazine group, which readily participates in condensation, cyclization, and coordination reactions.

Elucidation of Hydrazone Formation Pathways

The formation of a hydrazone is a cornerstone reaction of hydrazines. The established mechanism involves the nucleophilic attack of the terminal nitrogen atom of biphenyl-4-YL-hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgnih.gov This initial addition forms a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule (dehydration) yields the final hydrazone product, characterized by its C=N double bond. byjus.com The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity.

A more advanced pathway to hydrazones involves the aforementioned iridium-catalyzed acceptorless dehydrogenative coupling. organic-chemistry.org In this process, the catalyst facilitates the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone, which is then trapped in situ by the arylhydrazine to form the hydrazone. This method avoids the need to handle potentially unstable carbonyl compounds directly.

Cyclization Reactions for Nitrogen-Containing Heterocycles

This compound is a key starting material for synthesizing a wide array of nitrogen-containing heterocycles, which are scaffolds of high importance in medicinal chemistry. researchgate.net

Fischer Indole (B1671886) Synthesis: This is one of the most famous and widely used reactions of arylhydrazines. byjus.comthermofisher.com The reaction of biphenyl-4-YL-hydrazine with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acid) first forms the corresponding hydrazone. wikipedia.org This intermediate, upon protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to generate a substituted indole ring system. wikipedia.orgnih.gov

Pyrazole (B372694) Synthesis: Pyrazoles can be readily prepared through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.gov In a typical Knorr-type synthesis, biphenyl-4-YL-hydrazine would react with a β-diketone, leading to the formation of a highly substituted pyrazole ring. orgsyn.orgorganic-chemistry.org

The table below highlights some of the important cyclization reactions.

| Reaction Name | Co-reactant | Key Conditions | Resulting Heterocycle |

| Fischer Indole Synthesis | Aldehyde or Ketone | Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Substituted Indole |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Acidic or neutral conditions | Substituted Pyrazole |

| Bipyrazole Synthesis | β-dimethylaminoenones | Cyclocondensation | 1,4'-Bipyrazole researchgate.net |

Coordination Chemistry Involving Metal Ion Complexation

Hydrazones derived from biphenyl-4-YL-hydrazine are versatile ligands capable of forming stable complexes with a variety of metal ions. researchgate.net The biological activities and catalytic properties of hydrazone-metal complexes are areas of active research. mdpi.comfrontiersin.org The coordination behavior is dictated by the donor atoms present in the hydrazone ligand.

κ¹N: Monodentate coordination through the imine nitrogen. nih.govacs.org

κ²N,N: Bidentate coordination involving the imine nitrogen and a nitrogen from another part of the ligand, such as a pyridine (B92270) ring. nih.govacs.org

κ²N,O: Bidentate chelation involving the imine nitrogen and a deprotonated phenolic oxygen. nih.gov

κ³N,N,N / κ³N,N,O: Tridentate coordination involving three donor atoms, which can be all nitrogen or a combination of nitrogen and oxygen. nih.govacs.org

The following table details some of the observed coordination patterns in hydrazone ligands.

| Coordination Mode | Coordinating Atoms | Example Ligand Source |

| κ¹N | Imine Nitrogen | Derived from cinnamon aldehyde acs.org |

| κ²N,O | Imine Nitrogen, Phenolic Oxygen | Derived from salicylaldehyde (B1680747) jptcp.comnih.gov |

| κ²N,S | Imine Nitrogen, Thiol Sulfur | Derived from thiophene-2-carboxaldehyde mdpi.com |

| κ³N,N,N | Imine Nitrogen, Pyridine Nitrogen, Hydrazone N-H | Derived from 2-pyridinecarboxaldehyde (B72084) nih.govacs.org |

| κ³N,N,O | Imine Nitrogen, Hydrazone N-H, Phenolic Oxygen | Derived from salicylaldehyde (via double deprotonation) nih.govacs.org |

Applications in Advanced Organic Synthesis and Materials Science Research

Biphenyl-4-YL-hydrazine Hydrochloride as a Building Block in Complex Molecule Synthesis

This compound serves as a crucial building block in the creation of complex molecules. chemimpex.com Organic chemists utilize this compound to explore new chemical pathways and develop innovative materials. chemimpex.com The presence of the biphenyl (B1667301) moiety enhances the stability and reactivity of the molecule, making it a valuable reagent in the development of new therapeutic agents and other complex organic structures. chemimpex.comchemimpex.com Its utility is an extension of the established chemistry of aryl hydrazines, which have historically played a vital role in the development of analytical and structural chemistry.

Role in the Synthesis of Hydrazones and Nitrogen-Containing Heterocycles

This hydrazine (B178648) derivative is frequently used in the synthesis of hydrazones and various nitrogen-containing heterocycles. chemimpex.com Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, and they are important intermediates in the synthesis of many heterocyclic compounds. The reaction of this compound with aldehydes or ketones leads to the formation of corresponding hydrazones. These hydrazones can then be cyclized to form heterocycles like pyrazoles or indoles under acidic conditions.

Nitrogen-containing heterocycles are core structures in many natural products, bioactive molecules, and drugs. researchgate.net The synthesis of these compounds is a significant area of research in organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com this compound provides a key starting material for constructing these complex ring systems.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Hydrazine Derivatives

| Heterocycle Class | General Synthetic Approach | Significance |

| Pyrazoles | Condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. | Found in many pharmaceuticals with a wide range of biological activities. |

| Indoles | Fischer indole (B1671886) synthesis, involving the reaction of a hydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. | A ubiquitous scaffold in natural products and medicinal agents. |

| Tetrahydrocarbazoles | Reaction of a phenylhydrazine (B124118) hydrochloride with a cyclohexanone derivative. mdpi.com | Important structural motifs in various biologically active compounds. |

Development of Polymers and Dyes

In the field of materials science, this compound is utilized in the development of polymers and dyes. chemimpex.com The rigid biphenyl unit can be incorporated into polymer backbones to enhance thermal and mechanical properties. chemimpex.com Furthermore, the hydrazine functional group can be chemically modified to produce azo dyes, which are known for their vibrant colors. chemimpex.com The structural characteristics of the biphenyl group contribute to the stability and colorfastness of these dyes. chemimpex.com

Applications in Coordination Chemistry for Metal Ion Complexation

The hydrazine moiety in this compound and its derivatives, such as hydrazones, can act as a ligand to form stable complexes with various metal ions. chemimpex.com This property is exploited in coordination chemistry, where these complexes are studied for their catalytic and biological activities. Hydrazones derived from this compound are versatile ligands that can coordinate with metal ions like Cu²⁺ and Fe³⁺, and these complexes have potential applications in catalysis. researchgate.net The coordination behavior is dependent on the donor atoms present in the hydrazone ligand.

Integration into Multistep Organic Synthesis Strategies

Due to its reactivity and the presence of multiple functional groups, this compound is readily integrated into multistep organic synthesis strategies. It serves as a key intermediate for the introduction of the biphenylhydrazinyl moiety into a larger molecular framework. chemimpex.com This allows for the systematic construction of complex target molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its role as a versatile intermediate is a cornerstone of its utility in synthetic organic chemistry.

Use in the Synthesis of Advanced Intermediates

This compound is a precursor for the synthesis of various advanced intermediates. chemimpex.com For example, it can be used to prepare 4-sulfonamidophenyl hydrazines, which are themselves valuable intermediates in the production of compounds like substituted phenyl pyrazolones. These pyrazolones have applications ranging from color photography to pharmaceuticals. The ability to transform this compound into other key synthetic building blocks underscores its importance in organic synthesis.

Future Research Directions and Translational Potential

Expanding Synthetic Utility and Green Chemistry Approaches

The future of synthesizing Biphenyl-4-YL-hydrazine hydrochloride and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. nih.gov Research is anticipated to focus on developing methods that minimize waste, use less hazardous solvents, and decrease energy consumption. nih.gov

Key areas for future investigation include:

Catalytic Innovations : Exploring novel, recyclable catalysts to improve reaction yields and atom economy. nih.gov

Sustainable Solvents : Shifting from traditional volatile organic solvents to greener alternatives like water or bio-based solvents. mdpi.com A study on a related compound, 4-Chlorophenylhydrazine hydrochloride, has already demonstrated a green approach using water as a solvent. nih.gov

Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate reaction times and enhance product yields, a technique that has proven effective for other heterocyclic compounds. nih.gov

Flow Chemistry : Implementing continuous flow processes for safer, more scalable, and efficient production compared to traditional batch methods.

These approaches not only offer environmental benefits but also have the potential to make the synthesis of biphenyl-4-yl-hydrazine derivatives more cost-effective and sustainable. mdpi.com

Advanced Materials Science Integration

The biphenyl (B1667301) moiety is a recognized structural component in materials science, and this compound serves as a valuable precursor in this field. chemimpex.com It is already utilized in the production of polymers and resins, contributing to materials with specific thermal and mechanical properties. chemimpex.com Future research will likely explore its integration into more advanced materials.

Potential avenues for exploration include:

High-Performance Polymers : Incorporating the rigid biphenyl structure to develop polymers with enhanced thermal stability and mechanical strength for demanding applications.

Organic Electronics : Using derivatives as building blocks for organic light-emitting diodes (OLEDs), semiconductors, or conductive polymers, leveraging the electronic properties of the biphenyl system.

Liquid Crystals : Synthesizing novel liquid crystalline materials. Research on other hydrazine (B178648) derivatives, such as 1,2-bis(4-alkoxybenzylidene)hydrazines, has shown their potential as photoluminescent liquid crystalline materials. researchgate.net

Dyes and Pigments : Developing new colorants for various applications, building upon its known use in the synthesis of dyes. chemimpex.com

The following table summarizes potential research directions in materials science:

| Research Area | Potential Application | Key Properties Conferred by Biphenyl Moiety |

| Polymers & Resins | High-temperature plastics, durable coatings | Thermal stability, mechanical strength, rigidity |

| Organic Electronics | OLEDs, organic photovoltaics, sensors | Charge transport, photoluminescence |

| Liquid Crystals | Displays, optical switches | Mesogenic properties, photoluminescence |

| Dyes | Textiles, printing inks, analytical reagents | Chromophoric properties, stability |

Rational Design of Novel Biologically Active Compounds

This compound is a crucial intermediate in pharmaceutical development, particularly in the pursuit of anti-cancer agents. chemimpex.com The biphenyl framework is considered a "privileged structure" in medicinal chemistry, as it can interact with multiple biological targets. This makes it an excellent starting point for the rational design of new drugs.

Future research will focus on:

Structure-Activity Relationship (SAR) Studies : Systematically modifying the biphenyl-4-yl-hydrazine scaffold and evaluating how these changes affect biological activity to design more potent and selective compounds.

Target-Based Drug Design : Utilizing the known structure of biological targets (e.g., enzymes, receptors) to design complementary molecules derived from this compound that can bind with high affinity and specificity.

Fragment-Based Drug Discovery : Using the biphenyl-hydrazine fragment as a starting point to build more complex and potent drug candidates.

Bioisosteric Replacement : Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve pharmacokinetic properties.

Hydrazine derivatives, in general, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, highlighting the vast therapeutic potential of new compounds derived from this scaffold. nih.gov

Further Elucidation of Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering new chemical transformations. For instance, the reaction between hydrazines and β-dicarbonyl compounds to form pyrazoles is a cornerstone of heterocyclic synthesis, yet it involves a complex mechanistic problem with multiple potential pathways and intermediates. chemimpex.com

Future research in this area should aim to:

Isolate and Characterize Intermediates : Use advanced spectroscopic techniques, such as low-temperature NMR, to detect and identify transient intermediates in reactions. chemimpex.com

Kinetic Studies : Perform detailed kinetic analyses to understand the rate-determining steps of reactions and how different factors (catalysts, solvents, temperature) influence the reaction pathway.

Computational Modeling : Employ theoretical calculations to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. chemimpex.com

By elucidating these mechanisms, chemists can gain better control over reaction outcomes, improve yields, and enhance the regioselectivity of reactions, leading to more efficient syntheses of desired products. chemimpex.com

Computational Chemistry in Predictive Modeling and Drug Design

Computational chemistry is an indispensable tool in modern chemical research and drug discovery. nih.gov For this compound and its derivatives, computational methods can accelerate the design and discovery process significantly. Theoretical studies have already been conducted on related structures, such as (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine, to understand its structure and optical properties. nih.gov

Future applications of computational chemistry in this context include:

Molecular Docking : Simulating the interaction of novel derivatives with the binding sites of biological targets to predict their potential therapeutic activity and guide the design of more effective drugs. mdpi.commdpi.com

Quantum Chemical Calculations : Using methods like Density Functional Theory (DFT) to calculate the electronic structure, molecular electrostatic potential, and other properties of molecules to understand their reactivity and interactions. nih.govnih.gov

ADMET Prediction : In silico modeling of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds to identify candidates with favorable drug-like properties early in the discovery pipeline. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of ligand-protein complexes to assess the stability of binding interactions over time. nih.gov

These predictive models help to prioritize the synthesis of the most promising compounds, thereby reducing the time and cost associated with experimental screening. nih.gov

常见问题

Q. What are the established synthetic routes for biphenyl-4-YL-hydrazine hydrochloride, and how can purity be optimized?

this compound is typically synthesized via diazotization followed by hydrazine coupling. A common approach involves reacting 4-aminobiphenyl with sodium nitrite in HCl to form the diazonium salt, which is then reduced using stannous chloride or other reducing agents. Purification often employs recrystallization from ethanol/water mixtures to achieve >95% purity. Contaminants like unreacted starting materials or byproducts (e.g., biphenyl derivatives) can be minimized by controlling reaction stoichiometry and temperature .

Q. Which analytical techniques are critical for characterizing this compound?

- Melting Point (mp): Reported mp ranges (e.g., 225°C with decomposition ) should be validated using differential scanning calorimetry (DSC).

- Spectroscopy:

Q. What solvents and storage conditions ensure stability?

this compound is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at –20°C. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability studies indicate degradation <5% over 6 months when stored properly .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, model the compound’s electron density and reactivity. Key parameters include HOMO-LUMO gaps (indicative of redox behavior) and electrostatic potential maps (to identify nucleophilic/electrophilic sites). Basis sets like 6-31G(d,p) are recommended for accuracy .

Q. What challenges arise in resolving its crystal structure via X-ray crystallography?

Hydrazine derivatives often exhibit poor crystallinity. To overcome this:

Q. How can this compound be utilized in multi-step organic synthesis?

This compound serves as a precursor for:

- Heterocycles: Condensation with ketones/aldehydes forms hydrazones, which cyclize to pyrazoles or indoles under acidic conditions .

- Pharmaceutical Intermediates: For example, coupling with sulfonamide groups generates sulfonohydrazide derivatives, analogous to Celebrex intermediates .

- Metal Complexation: The hydrazine moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis .

Q. How do contradictory solubility data affect experimental design?

Discrepancies in solubility (e.g., DMSO vs. water) may arise from impurities or hydration states. To resolve this:

- Perform Karl Fischer titration to quantify water content.

- Use High-Performance Liquid Chromatography (HPLC) with a C18 column and methanol/water gradients (70:30, 1 mL/min) to assess purity. Calibration curves (R² > 0.999) ensure reproducibility .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

- Toxicity: Hydrazine derivatives are mutagenic. Use fume hoods, nitrile gloves, and PPE.

- Spill Management: Neutralize with 10% acetic acid before disposal.

- Documentation: Maintain SDS records per REACH regulations, referencing analogs like chlorpromazine hydrochloride for hazard classification .

Q. How can researchers validate synthetic yields against literature data?

- Control Experiments: Compare yields under varying conditions (e.g., temperature, catalyst loading).

- Statistical Analysis: Use ANOVA to identify significant variables (e.g., reaction time vs. purity) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。